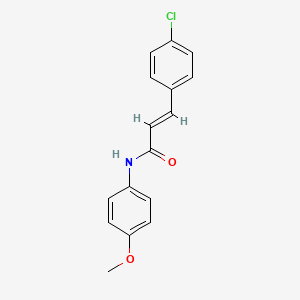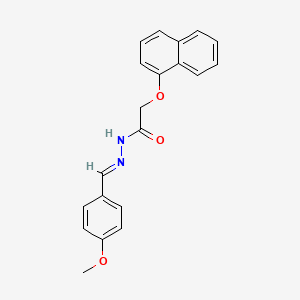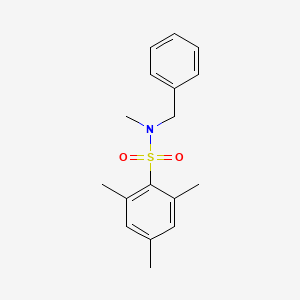
3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide
Descripción general
Descripción
3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as CPMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Acrylamide derivatives, including those related to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, have been explored for their corrosion inhibition properties. For instance, a study focusing on the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions found that these compounds can effectively inhibit corrosion, suggesting their potential application in this field (Abu-Rayyan et al., 2022).
Insecticidal Properties
Research on phenoxyacetamide derivatives, which include structural similarities to this compound, revealed potential insecticidal properties. These compounds showed significant efficacy against the cotton leafworm, Spodoptera littoralis, indicating their possible use in pest control (Rashid et al., 2021).
Antioxidant Activity
A study on the synthesis of chalcones containing N-arylacetamide groups, including derivatives of this compound, investigated their antioxidant activity. The findings suggested that these compounds possess significant antioxidant properties, comparable to that of ascorbic acid, highlighting their potential therapeutic applications (Nguyen et al., 2021).
Cytotoxicity Studies
Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those derived from 3-(4-methoxyphenyl)amino acrylamides, focused on their cytotoxic activity against cancer cells like Ehrlich Ascites Carcinoma. This suggests potential applications in developing anticancer therapies (Hassan et al., 2014).
Polymerization and Material Science
The spontaneous copolymerization of compounds like 3-(4-chlorophenyl) acrylamide with other agents can lead to the formation of novel polyamide materials with reactive functional groups. Such materials may have diverse applications in material science (Mizuya et al., 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-9-7-14(8-10-15)18-16(19)11-4-12-2-5-13(17)6-3-12/h2-11H,1H3,(H,18,19)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIXDMRSDTZYCF-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)
![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)
![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)
![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)
![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)